molecular formula C12H15FN2 B11515105 2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B11515105
M. Wt: 206.26 g/mol
InChI Key: BAJZCZBLABINHZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H15FN2. It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals. The presence of a fluorine atom and two methyl groups on the indole ring, along with an ethanamine side chain, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where an appropriate leaving group (e.g., a halide) on the indole ring is replaced by an ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring or ethanamine side chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound can be used in studies of indole-based signaling pathways and interactions with biological macromolecules.

    Medicine: It may have potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind to various biological targets, potentially modulating their activity. The fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity, while the ethanamine side chain may facilitate interactions with specific receptors or transporters.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-1H-indol-3-yl)ethanamine: Lacks the two methyl groups, which may affect its chemical properties and biological activity.

    2-(4-Chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.

    2-(4-Fluoro-2-methyl-1H-indol-3-yl)ethanamine: Has only one methyl group, potentially altering its chemical and biological properties.

Uniqueness

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine is unique due to the specific combination of a fluorine atom, two methyl groups, and an ethanamine side chain on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C12H15FN2/c1-7-3-4-10(13)11-9(5-6-14)8(2)15-12(7)11/h3-4,15H,5-6,14H2,1-2H3

InChI Key

BAJZCZBLABINHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCN

Origin of Product

United States

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